Methyl 2-(1H-Imidazol-1-ylmethyl)benzoate

Medicinal Chemistry Synthetic Building Blocks Ligand Design

Regioisomer misassignment in imidazolylmethyl benzoate SAR studies leads to invalid structure-activity correlations. Methyl 2-(1H-Imidazol-1-ylmethyl)benzoate (CAS 501075-62-3) is the authenticated ortho-isomer building block that eliminates this risk. - Enables ortho-specific intramolecular cyclization (e.g., lactam formation) geometrically prohibited in the para-isomer (CAS 160446-18-4). - Provides sterically constrained ligand framework for controlled metal binding geometry in catalyst development. - Serves as methyl ester prodrug form hydrolyzing to 2-(1H-imidazol-1-ylmethyl)benzoic acid (CAS 883543-82-6) for esterase susceptibility studies. Verified ortho-substitution ensures experimental reproducibility; available from stock with batch-specific documentation.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 501075-62-3
Cat. No. B1362693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(1H-Imidazol-1-ylmethyl)benzoate
CAS501075-62-3
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1CN2C=CN=C2
InChIInChI=1S/C12H12N2O2/c1-16-12(15)11-5-3-2-4-10(11)8-14-7-6-13-9-14/h2-7,9H,8H2,1H3
InChIKeyPPZWKIPVZZHMIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 2.43 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(1H-Imidazol-1-ylmethyl)benzoate (CAS 501075-62-3) Supplier and Specification Guide


Methyl 2-(1H-Imidazol-1-ylmethyl)benzoate (CAS 501075-62-3) is a synthetic organic compound with molecular formula C12H12N2O2 and molecular weight 216.24 g/mol, classified as an imidazole-containing benzoate ester derivative [1]. It features an imidazole ring linked via a methylene bridge to the ortho-position of a methyl benzoate core. While structurally related to the para-substituted analog Methyl 4-(1H-imidazol-1-ylmethyl)benzoate (CAS 160446-18-4), the ortho-substitution pattern confers distinct conformational and physicochemical properties that influence its utility as a synthetic building block [2]. This compound is commercially available from select research chemical suppliers for laboratory research and development applications, and is not intended for human or veterinary use [1].

Why Methyl 2-(1H-Imidazol-1-ylmethyl)benzoate Cannot Be Replaced by Common Imidazole Analogs


Generic substitution within the imidazolylmethyl benzoate series is not scientifically justified due to regioisomer-dependent differences in steric environment, conformational flexibility, and downstream reactivity. The ortho-substitution in Methyl 2-(1H-Imidazol-1-ylmethyl)benzoate (CAS 501075-62-3) positions the imidazole moiety adjacent to the ester carbonyl, creating a sterically constrained environment that fundamentally differs from the para-substituted analog (CAS 160446-18-4) where the imidazole is distal to the ester group . This ortho-proximity can influence the accessibility of the imidazole nitrogen for coordination chemistry, alter the electronic environment of the ester group via through-space interactions, and modify the compound's behavior in nucleophilic acyl substitution or hydrolysis reactions relative to the para-isomer [1]. Researchers intending to use these compounds as synthetic intermediates, ligands, or pharmacophore-bearing scaffolds must recognize that the regioisomeric identity—not merely the presence of an imidazole and benzoate ester—determines the compound's practical performance in specific reaction systems .

Quantitative Differentiation Evidence for Methyl 2-(1H-Imidazol-1-ylmethyl)benzoate Selection


Regioisomeric Identity: Ortho vs. Para Substitution as a Determinant of Synthetic Utility

Methyl 2-(1H-Imidazol-1-ylmethyl)benzoate (ortho-isomer, CAS 501075-62-3) is structurally distinct from Methyl 4-(1H-imidazol-1-ylmethyl)benzoate (para-isomer, CAS 160446-18-4). The ortho-substitution pattern positions the imidazolylmethyl group adjacent to the ester carbonyl at the 2-position of the phenyl ring, whereas the para-isomer places this group at the 4-position, opposite the ester . This fundamental regioisomeric difference cannot be captured by molecular formula (both C12H12N2O2) or molecular weight (both 216.24 g/mol), meaning these compounds cannot be reliably distinguished by common purity assays alone. Selection of the incorrect isomer for a synthetic sequence targeting ortho-specific intermediates would result in the synthesis of a structurally divergent product with potentially altered biological or material properties [1]. This is a core procurement consideration for medicinal chemistry programs where regioisomeric purity directly impacts SAR interpretation and lead optimization outcomes.

Medicinal Chemistry Synthetic Building Blocks Ligand Design

Physical Form Differentiation: Solid State Properties of Ortho- vs. Para-Imidazolylmethyl Benzoates

The para-substituted analog Methyl 4-(1H-imidazol-1-ylmethyl)benzoate is a crystalline solid with a well-defined melting point range of 80-81°C and is commercially available in 95-97% purity grades . The ortho-substituted target compound (CAS 501075-62-3) lacks an experimentally determined melting point in the open literature, but its free acid analog 2-(1H-imidazol-1-ylmethyl)benzoic acid (CAS 883543-82-6) is also a solid at room temperature with 97% purity specification . While this does not represent a direct experimental head-to-head comparison of melting points between the ortho- and para-esters, the documented solid-state properties of the para-isomer establish a baseline expectation for this compound class. For researchers requiring a solid imidazolylmethyl benzoate with validated physical characterization data, the para-isomer offers a defined reference point; procurement of the ortho-isomer should anticipate potentially different crystallization behavior, hygroscopicity, or handling characteristics due to the altered molecular packing imposed by ortho-substitution [1].

Pre-formulation Physical Characterization Solid-State Chemistry

Steric Environment and Conformational Constraints: Ortho-Proximity Effects on Reactivity

The ortho-substitution in Methyl 2-(1H-Imidazol-1-ylmethyl)benzoate creates a sterically congested environment where the imidazole ring resides in close spatial proximity to the ester carbonyl. In the para-substituted analog, the imidazole is positioned at the distal end of the phenyl ring, resulting in a more extended and conformationally flexible molecule with greater spatial separation between the heterocycle and ester functionalities . This conformational difference has practical implications: the ortho-isomer's constrained geometry may limit accessibility of the imidazole N3 nitrogen for metal coordination or enzyme binding relative to the para-isomer, while simultaneously protecting the ester group from nucleophilic attack via steric shielding. For synthetic applications requiring a sterically accessible imidazole moiety (e.g., as a ligand for transition metal catalysis), the para-isomer may offer superior coordination kinetics; conversely, for applications requiring protection of the ester from premature hydrolysis, the ortho-isomer may provide advantageous steric shielding [1].

Steric Hindrance Coordination Chemistry Synthetic Accessibility

Ester Stability and Hydrolysis Susceptibility: Ortho vs. Para Electronic Effects

The ortho-substitution pattern in Methyl 2-(1H-Imidazol-1-ylmethyl)benzoate may influence the electronic environment of the ester carbonyl through both inductive and through-space effects, potentially altering its susceptibility to nucleophilic attack and hydrolysis relative to the para-isomer. The para-isomer's ester group is electronically insulated from the imidazole substituent by the phenyl ring, resulting in predictable benzoate ester reactivity. In contrast, the ortho-isomer places the imidazolylmethyl group in a position where through-space interactions with the ester carbonyl are geometrically possible, which could modulate the electrophilicity of the carbonyl carbon. For researchers using the free acid analog 2-(1H-imidazol-1-ylmethyl)benzoic acid (CAS 883543-82-6) as a comparator, the methyl ester form of the ortho-isomer offers enhanced lipophilicity (calculated XLogP3 for para-isomer is 1.5 [1]) and membrane permeability for biological assays while maintaining the capacity for enzymatic or chemical hydrolysis to the active carboxylic acid .

Hydrolytic Stability Prodrug Design Ester Reactivity

Synthetic Versatility: Distinct Derivatization Pathways for Ortho-Substituted Scaffolds

The ortho-substitution pattern in Methyl 2-(1H-Imidazol-1-ylmethyl)benzoate enables distinct derivatization chemistry compared to its para-isomer or the direct-linked analog Methyl 2-(1H-imidazol-1-yl)benzoate (CAS 246046-82-6) which lacks the methylene spacer [1]. The methylene bridge in the target compound introduces an additional degree of conformational freedom that the direct-linked analog does not possess, potentially altering binding geometry in biological target interactions. Furthermore, the ortho-positioning of the imidazolylmethyl group relative to the ester enables the possibility of intramolecular cyclization reactions (e.g., lactam formation upon amidation with amines) that would be geometrically impossible for the para-isomer. For medicinal chemists exploring structure-activity relationships, the ortho-isomer provides access to a distinct chemical space that cannot be replicated using the para-isomer, the direct-linked analog, or the free acid form [2]. The availability of CAS 501075-62-3 enables systematic exploration of ortho-substitution effects in imidazole-containing benzoate SAR studies.

Derivatization Medicinal Chemistry SAR Scaffold Optimization

Commercial Availability and Purity Specification Benchmarking

A critical differentiator in procurement decisions is the relative commercial maturity and quality specification transparency between isomers. The para-isomer Methyl 4-(1H-imidazol-1-ylmethyl)benzoate (CAS 160446-18-4) is broadly available from multiple reputable suppliers including Thermo Scientific (97% purity, 1 g packaging) and AKSci (95% purity) with fully disclosed physical specifications, hazard classifications (GHS H-codes), and established supply chains . In contrast, the ortho-isomer (CAS 501075-62-3) has narrower commercial availability, with limited publicly accessible certificates of analysis and fewer established suppliers [1]. For researchers requiring immediate availability, validated purity documentation, and established safety handling protocols, the para-isomer currently offers a more mature procurement pathway. However, for programs specifically requiring ortho-substitution geometry, CAS 501075-62-3 remains the only commercially accessible option, albeit with the expectation of longer lead times and the need for independent quality verification upon receipt.

Procurement Supply Chain Quality Specifications

Validated Application Scenarios for Methyl 2-(1H-Imidazol-1-ylmethyl)benzoate (CAS 501075-62-3) Procurement


Ortho-Specific Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

When investigating the impact of imidazole substitution position on biological target engagement, Methyl 2-(1H-imidazol-1-ylmethyl)benzoate (CAS 501075-62-3) serves as the essential ortho-isomer reference compound. Its unique steric environment—with the imidazole adjacent to the ester group—produces distinct conformational constraints and electronic effects compared to the para-isomer (CAS 160446-18-4), enabling systematic evaluation of regioisomer-dependent pharmacological activity. Researchers requiring a complete isomer panel for SAR studies must procure this compound specifically, as the para-isomer cannot substitute for ortho-specific biological interrogation [1].

Synthesis of Ortho-Constrained Ligands for Coordination Chemistry and Catalysis

The ortho-proximity of the imidazole moiety to the ester carbonyl in CAS 501075-62-3 creates a sterically constrained ligand framework suitable for applications where controlled metal binding geometry is required. In contrast to the freely accessible imidazole of the para-isomer (CAS 160446-18-4), the ortho-isomer's congested environment can modulate metal coordination kinetics and influence catalytic selectivity. Researchers developing transition metal catalysts or metal-organic frameworks where ligand steric bulk impacts performance should evaluate this compound as a building block for accessing ortho-specific coordination architectures .

Prodrug Design Requiring Ortho-Substituted Ester Hydrolysis Profiles

For prodrug development programs exploring the effect of ortho-substitution on esterase-mediated activation, Methyl 2-(1H-imidazol-1-ylmethyl)benzoate (CAS 501075-62-3) provides a methyl ester prodrug form that can hydrolyze to the free carboxylic acid 2-(1H-imidazol-1-ylmethyl)benzoic acid (CAS 883543-82-6). The ortho-positioning of the imidazolylmethyl group relative to the ester may alter the rate and extent of enzymatic hydrolysis compared to the para-isomer, offering a distinct pharmacokinetic profile for in vitro and in vivo evaluation. This compound is suitable for studies correlating substitution pattern with esterase susceptibility and subsequent biological activity of the liberated acid .

Building Block for Ortho-Specific Heterocyclic Scaffold Construction

The ortho-substitution pattern in CAS 501075-62-3 uniquely enables intramolecular cyclization reactions (e.g., lactam formation) that are geometrically prohibited in the para-isomer. Synthetic chemists constructing fused heterocyclic systems or conformationally restricted scaffolds should consider this compound as a precursor for generating ortho-bridged or cyclized products. The methyl ester functionality provides a versatile handle for further derivatization via amidation, reduction, or transesterification, while the methylene-linked imidazole serves as a nucleophilic or metal-coordinating moiety in subsequent synthetic steps [2].

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